Chlormidazole hydrochloride

Description

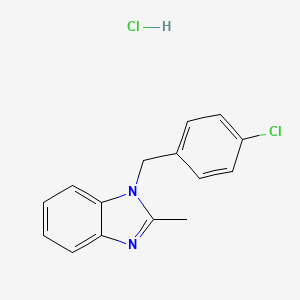

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMTXDMLQZHXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969014 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74298-63-8, 54118-67-1 | |

| Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74298-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | chlormidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH29TB951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlormidazole Hydrochloride: A Technical Guide on its Mechanism of Action on the Fungal Cell Wall

Disclaimer: Scientific literature specifically detailing the mechanism of action of chlormidazole hydrochloride on the fungal cell wall is limited. This document extrapolates its mechanism based on its classification as an imidazole antifungal agent and the well-documented effects of a closely related compound, clotrimazole. It is presumed that this compound shares the primary mechanism of action common to azole antifungals.

Executive Summary

This compound is an imidazole-based antifungal agent. Its mechanism of action is primarily centered on the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. While the direct target is not the cell wall itself, the resulting membrane stress induces a cascade of secondary effects that significantly impact the structure and integrity of the fungal cell wall. This guide provides an in-depth analysis of this mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of imidazole derivatives, such as this compound, lies in their ability to inhibit the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2][3][4] Inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic sterol intermediates, such as lanosterol.[5] This disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[6]

Quantitative Data on Azole Antifungal Activity

The following tables summarize key quantitative data for clotrimazole, a representative imidazole antifungal, against various fungal species and its target enzyme.

Table 1: In Vitro Susceptibility of Candida spp. to Clotrimazole

| Candida Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Candida spp. (mixed isolates) | 0.008 - 8 | 0.008 | 1 | [7] |

| C. albicans | ≤0.008 - 8 | - | - | [7] |

| C. glabrata | - | - | ≥1 | [7] |

MIC: Minimum Inhibitory Concentration. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Inhibitory Concentrations (IC50) of Azoles against Lanosterol 14α-Demethylase (CYP51)

| Compound | Fungal Species | Enzyme | IC50 (µM) | Reference |

| Clotrimazole | Saprolegnia parasitica | SpCYP51 | ~1 | [5] |

| Clotrimazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [8] |

| Ketoconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [8] |

| Fluconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [8] |

| Miconazole | Candida albicans | cCYP51 | <0.057 | [9] |

IC50: Half-maximal inhibitory concentration.

Secondary Effects on the Fungal Cell Wall: The Cell Wall Integrity (CWI) Pathway

The disruption of the cell membrane by this compound induces significant cellular stress, which triggers compensatory responses in the fungal cell wall. This is primarily mediated through the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) signaling pathways.[10]

Upon exposure to azoles like clotrimazole, the resulting membrane and oxidative stress leads to the activation of the MAP kinases Slt2 (from the CWI pathway) and Hog1 (from the HOG pathway).[10] The activation of the CWI pathway, in particular, results in a remodeling of the cell wall, often characterized by an increase in chitin synthesis to compensate for the compromised cell membrane.[11] This adaptive response is a crucial aspect of the fungal cell's attempt to survive the antifungal assault.

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Caption: Activation of Cell Wall Stress Response Pathways.

Experimental Protocols

Quantification of Ergosterol Content

This protocol is adapted from methods used to determine fluconazole susceptibility by measuring ergosterol levels.[12][13][14]

Objective: To quantify the total cellular ergosterol content in fungal cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Inoculate fungal isolates in a suitable liquid medium (e.g., Sabouraud Dextrose Broth).

-

Add varying concentrations of this compound to the cultures. Include a drug-free control.

-

Incubate the cultures for a defined period (e.g., 16-24 hours) at an appropriate temperature (e.g., 35°C).

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Wash the cell pellet with sterile distilled water.

-

Resuspend the cell pellet in a saponification solution (e.g., 25% alcoholic potassium hydroxide solution).

-

Incubate at a high temperature (e.g., 85°C) for a set time (e.g., 1 hour) to saponify the cellular lipids.

-

-

Sterol Extraction:

-

After cooling, add a mixture of sterile distilled water and a non-polar solvent (e.g., n-heptane or petroleum ether).

-

Vortex vigorously to extract the non-saponifiable sterols into the organic phase.

-

Separate the organic layer containing the sterols.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the extracted sterol solution in the UV range (e.g., 240-300 nm).

-

Ergosterol exhibits a characteristic absorbance profile with a peak at approximately 281.5 nm.

-

Calculate the ergosterol content based on the absorbance values and the wet weight of the initial cell pellet.

-

Analysis of Fungal Cell Wall Chitin and Glucan Content

This protocol provides a general method for the extraction and quantification of major cell wall polysaccharides.[15][16][17][18]

Objective: To determine the relative amounts of chitin and glucan in the fungal cell wall after treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Grow fungal cultures in the presence and absence of this compound as described in section 4.1.

-

-

Cell Wall Isolation:

-

Harvest and wash the fungal cells.

-

Mechanically disrupt the cells (e.g., using glass beads and a high-speed agitator) in a suitable buffer.

-

Separate the cell walls from the cytoplasmic contents by centrifugation.

-

Wash the isolated cell walls extensively with water and buffer solutions to remove any remaining cellular debris.

-

-

Alkali and Acid Treatment for Polysaccharide Fractionation:

-

Treat the isolated cell walls with a strong base (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C) to extract alkali-soluble components, leaving the chitin-glucan complex.

-

Further treat the alkali-insoluble fraction with a weak acid (e.g., 2% acetic acid) at a high temperature (e.g., 95°C) to separate chitin from the glucan components.

-

-

Quantification:

-

Chitin: The chitin content can be estimated by measuring the glucosamine content after acid hydrolysis of the chitin fraction using a colorimetric assay.

-

Glucan: The glucan content can be determined using a colorimetric method, such as the anthrone method, on the appropriate fractions.

-

Western Blot Analysis of Slt2 and Hog1 Phosphorylation

This protocol outlines the procedure for detecting the activation of the CWI and HOG pathway MAP kinases.[1]

Objective: To assess the phosphorylation status of Slt2 and Hog1 in response to this compound treatment.

Methodology:

-

Cell Culture and Protein Extraction:

-

Grow fungal cultures and expose them to this compound for various time points.

-

Rapidly harvest the cells and prepare protein extracts using a method that preserves phosphorylation states (e.g., trichloroacetic acid precipitation).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated forms of Slt2 (anti-phospho-p44/p42 MAPK) and Hog1 (anti-phospho-p38 MAPK).

-

Wash the membrane and incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

As a loading control, re-probe the membrane with an antibody against total Slt2 or Hog1, or a housekeeping protein like actin.

-

Conclusion

The mechanism of action of this compound on the fungal cell wall is an indirect yet significant consequence of its primary activity on the cell membrane. By inhibiting ergosterol biosynthesis, this compound compromises the integrity of the fungal cell membrane, leading to cellular stress. This stress, in turn, activates signaling pathways, most notably the Cell Wall Integrity pathway, which attempts to compensate for the membrane damage by remodeling the cell wall, including an increase in chitin synthesis. This multifaceted mechanism underscores the complex interplay between the fungal cell membrane and cell wall in response to azole antifungal agents. Further research specifically on this compound is warranted to confirm these extrapolated mechanisms and to elucidate any unique properties of this particular imidazole derivative.

References

- 1. The Sequential Activation of the Yeast HOG and SLT2 Pathways Is Required for Cell Survival to Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clotrimazole as a potent agent for treating the oomycete fish pathogen Saprolegnia parasitica through inhibition of sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. journals.asm.org [journals.asm.org]

- 15. trace.tennessee.edu [trace.tennessee.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Environmental Sustainability and Physicochemical Property Screening of Chitin and Chitin-Glucan from 22 Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Novel Chlormidazole Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of novel derivatives of chlormidazole hydrochloride. Chlormidazole, an imidazole-based antifungal agent, serves as a scaffold for the development of new therapeutic agents. This document outlines detailed experimental protocols, data presentation standards, and visual representations of key biological pathways and experimental workflows to facilitate research and development in this area.

Introduction

Chlormidazole is a benzimidazole derivative known for its antifungal properties.[1] The development of novel derivatives aims to enhance efficacy, broaden the spectrum of activity, and overcome potential resistance mechanisms. The core structure of chlormidazole, 1-(4-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole, offers multiple sites for chemical modification, primarily at the benzimidazole ring and the chlorobenzyl moiety. This guide focuses on the synthetic strategies to achieve these modifications and the analytical techniques required for thorough characterization.

Synthetic Pathways and Methodologies

The synthesis of novel this compound derivatives can be approached through several established organic chemistry reactions. The primary strategies involve the modification of the benzimidazole core prior to or after N-alkylation with a substituted benzyl halide.

General Synthesis of the Benzimidazole Core

The foundational step in synthesizing chlormidazole derivatives often involves the construction of a substituted 2-methylbenzimidazole ring. This is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with acetic acid or its equivalent.

Experimental Protocol: Synthesis of a Substituted 2-Methylbenzimidazole

-

Reaction Setup: To a round-bottom flask, add the desired substituted o-phenylenediamine (1.0 eq) and glacial acetic acid (5-10 eq).

-

Reaction Conditions: The mixture is heated to reflux (typically 100-120 °C) for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water.

-

Neutralization and Precipitation: The aqueous solution is neutralized with a base (e.g., 10% sodium hydroxide or ammonium hydroxide) until a precipitate is formed.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]

N-Alkylation to Form Chlormidazole Derivatives

The subsequent step involves the N-alkylation of the synthesized 2-methylbenzimidazole derivative with a substituted benzyl halide to yield the target chlormidazole analog.

Experimental Protocol: N-Alkylation of a 2-Methylbenzimidazole Derivative

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-methylbenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.2 eq) to the mixture and stir for 30 minutes at room temperature to deprotonate the imidazole nitrogen.

-

Alkylating Agent Addition: Slowly add the desired substituted 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide) (1.1 eq) to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (50-80 °C) for 4-12 hours, with progress monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][3]

Formation of the Hydrochloride Salt

To improve solubility and stability, the final derivative is often converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified chlormidazole derivative in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

Acidification: Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with a non-polar solvent like cold diethyl ether, and dried under vacuum.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and characterization of novel this compound derivatives.

Characterization of Novel Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following analytical techniques are standard in this process.

Spectroscopic and Physical Characterization Data

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ | Purity (HPLC, %) |

| Parent Chlormidazole HCl | C₁₅H₁₄Cl₂N₂ | 293.19 | - | Reference | Reference | Reference | >98 |

| Derivative 1 | Example: C₁₆H₁₆Cl₂N₂O | 323.22 | TBD | TBD | TBD | TBD | TBD |

| Derivative 2 | Example: C₁₅H₁₃Cl₃N₂ | 327.64 | TBD | TBD | TBD | TBD | TBD |

| Derivative 3 | Example: C₁₅H₁₃ClF N₂ | 275.73 | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally.

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.[6][7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the presence of key functional groups. Samples are typically prepared as KBr pellets.[6]

-

Melting Point (MP) Analysis: The melting point of the solid derivatives is determined using a standard melting point apparatus to assess purity.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compounds is determined by reverse-phase HPLC using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, including chlormidazole and its derivatives, primarily exert their effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway.

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for membrane fluidity, integrity, and the function of membrane-bound enzymes. The primary target of azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[8][9]

Inhibition of this enzyme leads to:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol demethylation results in the buildup of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[10]

This disruption of the cell membrane leads to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[8][11]

Ergosterol Biosynthesis Pathway and Site of Azole Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals on lanosterol 14α-demethylase (CYP51).

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. By following the outlined experimental protocols and utilizing the described analytical techniques, researchers can systematically develop and evaluate new potential antifungal agents. The understanding of the mechanism of action, centered on the inhibition of ergosterol biosynthesis, provides a rational basis for the design of more potent and selective compounds. The provided diagrams and data templates are intended to streamline the research and reporting process in this important area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 11. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

Chlormidazole Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chlormidazole hydrochloride, an imidazole-based antifungal agent. It covers its chemical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and development.

Core Chemical Identity and Properties

This compound is the hydrochloride salt form of chlormidazole, a synthetic azole antifungal agent. It is primarily used in research to investigate fungal and certain bacterial infections.

Chemical Identifiers

The following table summarizes the key identifiers for this compound and its free base form.

| Identifier | This compound | Chlormidazole (Free Base) |

| CAS Number | 74298-63-8[1][2] | 3689-76-7[3] |

| Chemical Formula | C₁₅H₁₄Cl₂N₂[1][2] | C₁₅H₁₃ClN₂[3] |

| Molecular Weight | 293.19 g/mol [1][2] | 256.73 g/mol [3][4] |

| IUPAC Name | 1-(4-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride[2] | 1-[(4-chlorophenyl)methyl]-2-methyl-1H-benzimidazole[3] |

| Synonyms | Clomidazole hydrochloride, H-115, Myco-polycid[2] | Clomidazole, Futrican[4] |

Physicochemical Properties

This table outlines the known physicochemical properties of this compound.

| Property | Value / Description |

| Appearance | Off-white to light yellow solid powder[1][2] |

| Solubility | Soluble in DMSO (up to 62.5 mg/mL)[1]. Soluble in various formulations for in vitro and in vivo studies, often requiring co-solvents like PEG300, Tween-80, or SBE-β-CD.[1] |

| Melting Point | Data not readily available. |

| pKa | Data not readily available. |

| Storage | Solid: Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). Keep dry and in the dark.[2] In Solvent: Store stock solutions at -80°C (up to 6 months) or -20°C (up to 1 month) in sealed containers.[1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As a member of the azole class of antifungals, this compound's primary mechanism of action is the disruption of the fungal cell membrane's integrity.[2] This is achieved by inhibiting the synthesis of ergosterol, a vital sterol component in fungal cell membranes that is absent in animal cells.

The key enzyme in this pathway targeted by azoles is the cytochrome P450-dependent lanosterol 14-α-demethylase (encoded by the ERG11 gene). Inhibition of this enzyme leads to the depletion of ergosterol and a toxic accumulation of 14-α-methylated sterols. This disruption of the cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the evaluation of this compound's antifungal properties.

Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Methodology:

-

Preparation of Inoculum:

-

Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading and Interpretation:

-

Determine the MIC as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

-

Caption: Workflow for MIC determination via broth microdilution.

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the reduction in total ergosterol content in fungal cells upon treatment with this compound, confirming its mechanism of action.

Methodology:

-

Fungal Culture and Treatment:

-

Grow a fungal culture (e.g., Candida albicans) in a suitable broth medium to mid-logarithmic phase.

-

Expose the culture to a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound. Include an untreated control.

-

Incubate for a defined period (e.g., 16 hours).

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation and wash with sterile water.

-

Saponify the cell pellet with alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) by heating at 85°C for 1 hour.

-

Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-heptane.

-

-

Quantification:

-

Scan the extracted sterols using a UV-Vis spectrophotometer between 230 nm and 300 nm.

-

The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

-

Calculate the ergosterol content based on the absorbance values at specific wavelengths (A₂₈₁.₅ and A₂₃₀) and the wet weight of the cell pellet. A reduction in the characteristic ergosterol peaks in the treated sample compared to the control indicates inhibition of the pathway.

-

Synthesis Outline

The synthesis of chlormidazole typically follows the Phillips condensation method for benzimidazoles. While the original patent provides the foundational chemistry, modern approaches often involve the condensation of an o-phenylenediamine derivative with an appropriate aldehyde or carboxylic acid.

A general synthetic route involves:

-

Condensation: Reaction of N-(4-chlorobenzyl)benzene-1,2-diamine with acetic acid or a derivative.

-

Cyclization: The intermediate undergoes cyclization, often promoted by heat or acid catalysis, to form the 2-methylbenzimidazole ring system.

-

Salt Formation: The resulting chlormidazole free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate this compound.

This guide serves as a foundational resource for researchers working with this compound. For specific applications, further optimization of protocols and consultation of detailed literature is recommended.

References

Technical Guide: Solubility of Chlormidazole Hydrochloride in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of chlormidazole hydrochloride, a broad-spectrum azole antifungal agent. The document details its solubility in dimethyl sulfoxide (DMSO) and various co-solvent systems, outlines standard experimental protocols for solubility determination, and illustrates its mechanism of action. This information is critical for researchers involved in drug formulation, preclinical studies, and in vitro assay development.

Quantitative Solubility Data

This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions in drug discovery and development. Data from various suppliers are consistent, indicating that sonication or gentle heating may be required to achieve complete dissolution. The hygroscopic nature of DMSO can significantly impact solubility, and it is recommended to use newly opened solvent for best results[1].

While data for single organic solvents other than DMSO is limited, information is available for complex co-solvent systems often used in formulation for in vivo studies.

Table 1: Quantitative Solubility of this compound

| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| Single Solvent | ||||

| Dimethyl Sulfoxide (DMSO) | 62.5 | 213.17 | Ultrasonic treatment needed. | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | 62.0 | 211.47 | Sonication is recommended. | [4] |

| Co-Solvent Systems | ||||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 7.09 | Clear solution achieved. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 7.09 | Clear solution achieved. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 7.09 | Clear solution achieved. | [1] |

Note: The molecular weight of this compound is 293.19 g/mol [1][2][4][5]. Molar concentration is calculated based on this value.

Experimental Protocol for Solubility Determination

The determination of a compound's thermodynamic equilibrium solubility is a fundamental step in physicochemical profiling. The "shake-flask" method is widely regarded as the gold standard for its reliability and accuracy[6][7].

Principle

The shake-flask method involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the drug in the saturated supernatant is then measured to determine the solubility.

Detailed Methodology (Shake-Flask Method)

-

Preparation : Add an excess amount of this compound solid to a known volume of the selected solvent (e.g., DMSO) in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached[6].

-

Equilibration : Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a defined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved[7].

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed or by filtration using a chemically inert, low-binding filter (e.g., PTFE)[7].

-

Sampling and Dilution : Carefully collect an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical instrument, perform a precise dilution with a suitable solvent.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection[8].

-

Calculation : Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Below is a workflow diagram illustrating the key steps of this protocol.

Caption: Workflow for the shake-flask solubility determination method.

Mechanism of Action: Antifungal Activity

Chlormidazole is an imidazole-class antifungal agent[5][9]. Its mechanism of action is centered on the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells[5][10][11].

The key enzyme targeted by azole antifungals is Lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51) encoded by the ERG11 gene[10][11]. By binding to this enzyme, chlormidazole blocks the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates within the fungal cell membrane[11]. The resulting membrane becomes structurally compromised, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death[5][11].

The signaling pathway is visualized below.

Caption: Inhibition of ergosterol synthesis by chlormidazole.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | Antifungal | TargetMol [targetmol.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

Chlormidazole Hydrochloride: A Technical Guide to Stability and Storage for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for chlormidazole hydrochloride, a potent antifungal agent. Understanding the stability profile of this compound is critical for ensuring the integrity and reliability of research data. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers guidance on optimal storage to maintain compound quality.

Core Stability Profile and Storage Conditions

This compound, an imidazole derivative, requires careful handling and storage to prevent degradation and ensure its efficacy in research applications. The stability of the compound is influenced by environmental factors such as temperature, light, and humidity.

Recommended Storage Conditions:

For optimal stability, this compound in its solid form should be stored in a tightly sealed container in a dry and dark place. Recommended long-term storage is at -20°C. For solutions, storage at -80°C is advised to maintain stability for extended periods.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Special Conditions |

| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, protected from light and moisture. |

| Stock Solution | -80°C | Up to 1 year | In a suitable solvent (e.g., DMSO), sealed from moisture. |

Note: The information in this table is synthesized from general recommendations for similar compounds and may vary based on the specific purity and formulation of the this compound being used.

Potential Degradation Pathways

This compound, like other imidazole-based compounds, is susceptible to degradation under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting experimental results. The primary degradation pathways include hydrolysis, oxidation, and photolysis.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The following protocols are based on established methods for imidazole antifungals and can be adapted for this compound.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | 2 to 24 hours |

| Base Hydrolysis | 0.1 M to 1 M NaOH | 60°C - 80°C | 2 to 24 hours |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature | 24 to 72 hours |

| Thermal Degradation | Dry Heat | 80°C - 105°C | 24 to 72 hours |

| Photodegradation | UV (254 nm) and Visible Light | Room Temperature | As per ICH Q1B guidelines |

Experimental Workflow for Forced Degradation:

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a proposed starting method based on similar compounds.

Table 3: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Gradient/Isocratic | Isocratic or Gradient (to be optimized) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV, to be determined by spectral analysis |

| Column Temperature | 25°C - 30°C |

| Injection Volume | 10 - 20 µL |

Method Validation Parameters (as per ICH guidelines):

-

Specificity

-

Linearity and Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Mechanism of Antifungal Action

Chlormidazole, as an imidazole antifungal, primarily exerts its effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Caption: Antifungal mechanism of action of chlormidazole.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research. This guide provides a framework for understanding its stability profile, assessing degradation, and ensuring the integrity of the compound. Researchers should perform their own stability studies under their specific experimental conditions to ensure the accuracy and reproducibility of their results. It is important to note that while this guide provides a comprehensive overview based on available literature for structurally related compounds, specific quantitative stability data for this compound is limited. Therefore, the presented experimental protocols should be considered as a starting point for method development and validation.

The Molecular Target of Chlormidazole Hydrochloride in Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a spectrum of infections from superficial mycoses to life-threatening systemic candidiasis. The azole class of antifungal agents has long been a cornerstone of anti-candida therapy. Chlormidazole, an imidazole derivative, functions within this class to exert its antifungal activity. This technical guide provides an in-depth exploration of the molecular target of chlormidazole hydrochloride in Candida albicans, detailing the mechanism of action, relevant quantitative data for related compounds, and the experimental protocols used to elucidate this information. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein, based on closely related azole antifungals, provides a robust framework for understanding its function.

The Primary Molecular Target: Lanosterol 14-α-Demethylase (CYP51/Erg11p)

The primary molecular target of this compound and other azole antifungals in Candida albicans is the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme, encoded by the ERG11 gene, is a critical component of the ergosterol biosynthesis pathway.[1]

Ergosterol is the major sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] By inhibiting lanosterol 14-α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol.[2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane.[3] The resulting increase in membrane permeability and disruption of cellular processes ultimately inhibits fungal growth and can lead to cell death.

Quantitative Data: In Vitro Susceptibility

While specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against Candida albicans are not widely reported in recent literature, data for the structurally similar imidazole, clotrimazole, provides valuable insight into the expected potency of this class of compounds. The following tables summarize representative MIC data for clotrimazole against clinical isolates of Candida albicans.

Table 1: In Vitro Susceptibility of Candida albicans to Clotrimazole

| No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| 113 | Not Reported | 0.06 | Not Reported | [4] |

| 87 | Not Reported | 0.5 | ≤0.06 - 8 | [5] |

| 61 | 0.008 | 1 | 0.008 - 8 | [6][7] |

| 126 | 0.03 | 0.06 | Not Reported | [8] |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The identification and characterization of the molecular target of antifungal agents involve a series of well-established experimental protocols. The following sections detail the methodologies for determining in vitro susceptibility and for assessing the direct inhibition of the target enzyme.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]

1. Preparation of Antifungal Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Further dilute the stock solution in RPMI-1640 medium to create a series of twofold serial dilutions.

2. Inoculum Preparation:

-

Culture Candida albicans on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Microplate Inoculation:

-

Add 100 µL of each antifungal dilution to the wells of a 96-well microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

4. Incubation:

-

Incubate the microtiter plate at 35°C for 24-48 hours.

5. MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of a compound on the activity of lanosterol 14-α-demethylase.

1. Preparation of Microsomes:

-

Culture Candida albicans to the mid-logarithmic phase.

-

Harvest the cells and produce spheroplasts using lytic enzymes.

-

Lyse the spheroplasts and isolate the microsomal fraction, which contains the membrane-bound CYP51, by differential centrifugation.

2. Enzyme Reaction:

-

The reaction mixture should contain the isolated microsomes, a buffer system (e.g., potassium phosphate buffer), and a source of reducing equivalents (NADPH).

-

Add this compound at various concentrations to the reaction mixtures.

-

Initiate the reaction by adding the substrate, radiolabeled lanosterol (e.g., [³H]lanosterol).

3. Incubation and Sterol Extraction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and extract the sterols using an organic solvent such as ethyl acetate.

4. Analysis of Sterols:

-

Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

The inhibition of CYP51 is determined by measuring the decrease in the formation of the product (ergosterol precursors) and the accumulation of the substrate (lanosterol) in the presence of the inhibitor compared to a no-inhibitor control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can then be calculated.[9]

Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in Candida albicans, highlighting the central role of lanosterol 14-α-demethylase (Erg11p) and the point of inhibition by azole antifungals like this compound.

Caption: Ergosterol biosynthesis pathway in C. albicans.

Experimental Workflow for Antifungal Target Identification

The diagram below outlines a generalized workflow for identifying the molecular target of a novel antifungal compound.

Caption: Generalized workflow for antifungal target identification.

Conclusion

References

- 1. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Identification and in vitro antifungal susceptibility of vaginal Candida spp. isolates to fluconazole, clotrimazole and nystatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Chlormidazole Hydrochloride Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatophytes, the causative agents of superficial fungal infections of the skin, hair, and nails, represent a significant clinical challenge. Azole antifungals are a cornerstone of dermatophytosis treatment. This technical guide provides an in-depth overview of the in vitro activity of chlormidazole hydrochloride, an imidazole antifungal agent, against dermatophytes. Due to a scarcity of specific published data on this compound, this guide leverages available information on the closely related and structurally similar compound, clotrimazole, to provide a representative understanding of the expected antifungal profile. This guide includes a summary of available quantitative data, detailed experimental protocols for antifungal susceptibility testing, and visualizations of the mechanism of action and experimental workflows.

Introduction

Chlormidazole is an imidazole derivative with antifungal properties.[1] Like other drugs in its class, it is used in the treatment of fungal infections.[1] Dermatophytes, primarily belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the main targets for such therapies. Understanding the in vitro activity of antifungal agents is crucial for predicting clinical efficacy and for the development of new therapeutic strategies. This guide synthesizes the available scientific information to provide a technical overview for research and development purposes.

Mechanism of Action

Chlormidazole, as an azole antifungal, is known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This action is primarily mediated through the inhibition of the enzyme lanosterol 14-α-demethylase.[3][5][6] Disruption of ergosterol synthesis alters the fluidity and integrity of the fungal cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth or cell death.[4][5][6]

Caption: Mechanism of action of chlormidazole against dermatophytes.

In Vitro Antifungal Activity Data

Specific quantitative data on the in vitro activity of this compound against a wide range of dermatophytes is not extensively available in peer-reviewed literature. However, data from the closely related imidazole, clotrimazole, can serve as a valuable proxy. Clotrimazole has demonstrated high efficacy against dermatophytes.[7][8][9]

Table 1: In Vitro Activity of Clotrimazole against Dermatophytes

| Dermatophyte Genus | Reported Activity | Reference |

| Trichophyton spp. | Fungicidal at 0.78 µg/mL for most isolates | [7] |

| Microsporum spp. | Fungicidal at 0.78 µg/mL for most isolates | [7] |

| Epidermophyton spp. | Fungicidal at 0.78 µg/mL for most isolates | [7] |

Table 2: Geometric Mean Minimum Inhibitory Concentrations (MICs) of Clotrimazole against Dermatophytes

| Antifungal Agent | Number of Strains | Geometric Mean MIC (µg/mL) | Reference |

| Clotrimazole | 60 | 0.21 | [10] |

It is important to note that inoculum size can significantly affect the results of in vitro susceptibility testing with azole antifungals.[7]

Experimental Protocols

Standardized methods for antifungal susceptibility testing of filamentous fungi, including dermatophytes, are crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[11]

Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

4.1.1. Materials

-

Fungal Isolates: Pure cultures of dermatophyte species (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum).

-

Culture Medium: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal cultivation.

-

Test Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

-

Antifungal Agent: this compound (or clotrimazole) powder.

-

Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution of the antifungal agent.

-

Equipment: 96-well microtiter plates, spectrophotometer, incubator, sterile saline (0.85%), sterile swabs, vortex mixer.

4.1.2. Inoculum Preparation

-

Subculture the dermatophyte isolates onto PDA or SDA plates and incubate at 28-30°C for 7-14 days to promote sporulation.

-

Harvest the conidia by flooding the agar surface with sterile saline and gently scraping with a sterile swab.

-

Transfer the resulting suspension to a sterile tube.

-

Allow the heavy particles to settle for 5-10 minutes and transfer the upper suspension to a new sterile tube.

-

Adjust the conidial suspension to a concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer (by adjusting to a specific optical density) or a hemocytometer. This will be the working inoculum suspension.

4.1.3. Antifungal Agent Preparation

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plates.

4.1.4. Test Procedure

-

Dispense 100 µL of the RPMI 1640 medium containing the serially diluted antifungal agent into the wells of a 96-well microtiter plate.

-

Add 100 µL of the working inoculum suspension to each well.

-

Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only) for each isolate.

-

Incubate the plates at 28°C for 4-7 days.

4.1.5. Endpoint Determination

-

The MIC is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth as compared to the growth control well.

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Discussion and Future Directions

The available data, primarily from the analogous compound clotrimazole, suggests that this compound likely possesses significant in vitro activity against the common dermatophytes. However, there is a clear need for dedicated studies to determine the specific MIC and Minimum Fungicidal Concentration (MFC) values of this compound against a broad panel of clinical and reference dermatophyte strains. Such studies would provide a more precise understanding of its antifungal spectrum and potency.

Furthermore, investigating the potential for resistance development and exploring the efficacy of this compound in combination with other antifungal agents could be valuable areas for future research. Standardized in vitro susceptibility testing remains a critical tool in the surveillance of antifungal resistance and in guiding the development of novel therapeutic strategies for dermatophytosis.

Conclusion

This compound is an azole antifungal with a mechanism of action centered on the disruption of fungal ergosterol biosynthesis. While direct quantitative data on its in vitro activity against dermatophytes is limited, evidence from the closely related compound, clotrimazole, indicates a high level of antifungal efficacy. The standardized broth microdilution method provides a robust framework for future in vitro evaluations of this compound. Further research is warranted to fully characterize its antifungal profile and to support its continued and optimized use in the clinical management of dermatophytic infections.

References

- 1. Chlormidazole - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Clotrimazole used for? [synapse.patsnap.com]

- 4. Clotrimazole - Wikipedia [en.wikipedia.org]

- 5. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. In vitro antifungal activity of clotrimazole (Bay b 5097) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro MIC Determination of Chlormidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole hydrochloride is an imidazole-based antifungal agent.[1][2] This class of antifungals functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis alters the permeability of the cell membrane, leading to the inhibition of fungal growth or cell death.[3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antifungal agent and for monitoring the emergence of resistant strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[4]

These application notes provide a detailed protocol for determining the in vitro MIC of this compound against various fungal species, based on established and standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Data Presentation

While specific MIC data for this compound is not widely available in the reviewed literature, the following table provides an illustrative example of how to present such data, using published MIC values for the structurally similar imidazole antifungal, clotrimazole, against common fungal pathogens. This table is for demonstrative purposes only and should be replaced with experimental data for this compound.

| Microorganism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Candida albicans | 125 | 0.008 | 1 | 0.008 - 8 | [4][7] |

| Candida glabrata | 38 | N/A | N/A | N/A | [4][7] |

| Candida tropicalis | 2 | N/A | N/A | N/A | [4][7] |

| Trichophyton mentagrophytes | 498 | N/A | 0.5 | N/A | [8] |

| Trichophyton rubrum | 100 | N/A | N/A | N/A | [9] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. N/A indicates that the specific value was not provided in the cited literature.

Experimental Protocols

Principle of the Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[5][6] This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. The MIC is determined after a specified incubation period by observing the lowest concentration of the drug that inhibits visible growth.

Materials and Reagents

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Glucose

-

Sterile distilled water

-

Sterile 96-well microtiter plates (flat-bottom)

-

Fungal isolates (e.g., Candida spp., Aspergillus spp., Trichophyton spp.)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

-

Sterile saline (0.85%) with 0.05% Tween 80 (for molds)

-

Spectrophotometer or McFarland density standards

-

Incubator (35°C)

-

Pipettes and sterile tips

-

Vortex mixer

Preparation of Media and Reagents

-

RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to pH 7.0 with 0.165 M MOPS buffer. For some fungi, supplementation with 2% glucose may be necessary to support adequate growth.[10]

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL. Further dilutions should be made in RPMI 1640 medium.

-

Fungal Inoculum Preparation:

-

Yeasts (Candida spp.): Subculture the yeast on SDA and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

Molds (Aspergillus spp., Trichophyton spp.): Grow the mold on PDA at 28-35°C for 7 days or until adequate sporulation is observed. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[2]

-

Broth Microdilution Assay Procedure

-

Drug Dilution:

-

Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution (e.g., 32 µg/mL, for a final starting concentration of 16 µg/mL) to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process down to the desired final concentration (e.g., 0.03 µg/mL). Discard 100 µL from the last column of dilutions.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: One well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no drug).

-

Sterility Control: One well containing 200 µL of RPMI 1640 medium (no inoculum, no drug).

-

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.[2][10]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader to measure absorbance.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro MIC determination protocol for this compound using the broth microdilution method.

Caption: Workflow for MIC determination of this compound.

References

- 1. [PDF] SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY | Semantic Scholar [semanticscholar.org]

- 2. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activity of Antifungal Drugs Against Trichophyton rubrum and Trichophyton mentagrophytes spp. by E-Test Method and Non-supplemented Mueller-Hinton Agar Plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparing Clotrimazole Stock Solutions for Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clotrimazole, an imidazole derivative, is a widely used antifungal agent.[1][2][3] Beyond its antifungal properties, clotrimazole has garnered significant interest in cell biology research for its effects on mammalian cells, including the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[4][5] Accurate and reproducible in vitro studies hinge on the correct preparation and application of clotrimazole stock solutions. This document provides detailed protocols for the preparation of clotrimazole stock solutions and their application in cell culture assays, along with relevant physicochemical data and a schematic of a key signaling pathway it influences.

Physicochemical Properties of Clotrimazole

A thorough understanding of clotrimazole's properties is essential for preparing stable and effective stock solutions.

| Property | Value | References |

| Molecular Formula | C22H17ClN2 | [6] |

| Molecular Weight | 344.8 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| Solubility in DMSO | ~3 mg/mL (~8.7 mM); 11 mg/mL (~31.89 mM) | [6][7] |

| Solubility in Ethanol | ~10 mg/mL | [6][8] |

| Solubility in Water | Sparingly soluble/Poorly soluble | [6][9][10] |

| Storage of Solid | -20°C, stable for ≥ 4 years | [6] |

| Stock Solution Storage | -20°C | |

| Aqueous Solution Stability | Not recommended for storage more than one day | [6] |

Experimental Protocols

Preparation of a 10 mM Clotrimazole Stock Solution in DMSO

Materials:

-

Clotrimazole powder (MW: 344.8 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile pipette tips

Protocol:

-

Pre-warm an aliquot of anhydrous DMSO to room temperature. Moisture-absorbing DMSO can reduce solubility.[7]

-

Weigh 3.45 mg of clotrimazole powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the clotrimazole powder.

-

Vortex the solution thoroughly until the clotrimazole is completely dissolved. Visually inspect for any undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial. This step is critical for cell culture applications.

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. Properly stored stock solutions are stable for extended periods.

Application of Clotrimazole in a Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxic effects of clotrimazole on a mammalian cell line.

Materials:

-

Cells of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

10 mM Clotrimazole stock solution in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Preparation of Working Solutions: Prepare serial dilutions of clotrimazole from the 10 mM stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[5] The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared clotrimazole working solutions. Include a vehicle control group treated with medium containing the same final concentration of DMSO.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Diagrams

Caption: Experimental workflow for preparing and using clotrimazole.

Caption: Clotrimazole-induced signaling pathway.

Mechanism of Action

Clotrimazole's primary antifungal mechanism involves the inhibition of the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[1][2] This disruption of ergosterol synthesis increases cell membrane permeability, leading to fungal cell death.[1]